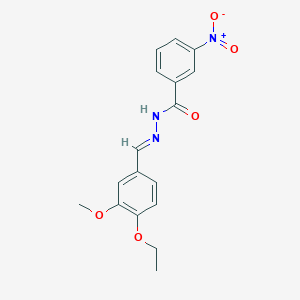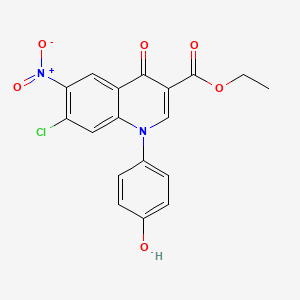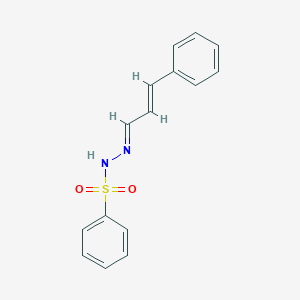![molecular formula C22H25N5O2S B3867353 3-[2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]ethyl]-4-phenyl-1H-1,2,4-triazole-5-thione](/img/structure/B3867353.png)
3-[2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]ethyl]-4-phenyl-1H-1,2,4-triazole-5-thione
Overview
Description
3-[2-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]ethyl]-4-phenyl-1H-1,2,4-triazole-5-thione is a complex organic compound that features a combination of benzodioxole, piperazine, triazole, and thione groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]ethyl]-4-phenyl-1H-1,2,4-triazole-5-thione typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Benzodioxole-Piperazine Intermediate: This step involves the reaction of 1,3-benzodioxole with piperazine in the presence of a suitable base such as potassium carbonate in an anhydrous solvent like xylene.
Attachment of the Triazole Group: The intermediate is then reacted with a triazole derivative under conditions that promote nucleophilic substitution, typically using a polar aprotic solvent like dimethyl sulfoxide (DMSO) and a base such as sodium hydride.
Introduction of the Thione Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3-[2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]ethyl]-4-phenyl-1H-1,2,4-triazole-5-thione can undergo various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Sodium hydride, dimethyl sulfoxide, various nucleophiles.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, reduced triazole derivatives.
Substitution: Functionalized piperazine or triazole derivatives.
Scientific Research Applications
3-[2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]ethyl]-4-phenyl-1H-1,2,4-triazole-5-thione has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.
Pharmacology: Studies focus on its potential effects on various biological pathways, including its role as a receptor agonist or antagonist.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and other advanced materials.
Biology: Research explores its potential as a biochemical probe for studying cellular processes.
Mechanism of Action
The mechanism of action of 3-[2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]ethyl]-4-phenyl-1H-1,2,4-triazole-5-thione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating various biochemical pathways . The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]pyrimidine: Shares the benzodioxole and piperazine moieties but differs in the presence of a pyrimidine ring instead of a triazole-thione structure.
3-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-3-oxopropanenitrile: Contains the benzodioxole and piperazine groups but has a different functional group arrangement.
Uniqueness
The uniqueness of 3-[2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]ethyl]-4-phenyl-1H-1,2,4-triazole-5-thione lies in its combination of structural elements, which confer distinct chemical and biological properties. This makes it a versatile compound for various research and industrial applications .
Properties
IUPAC Name |
3-[2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]ethyl]-4-phenyl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O2S/c30-22-24-23-21(27(22)18-4-2-1-3-5-18)8-9-25-10-12-26(13-11-25)15-17-6-7-19-20(14-17)29-16-28-19/h1-7,14H,8-13,15-16H2,(H,24,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSLWBIFWROQPEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCC2=NNC(=S)N2C3=CC=CC=C3)CC4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[4-(benzyloxy)benzylidene]-4-tert-butylbenzohydrazide](/img/structure/B3867274.png)
![ethyl 4-[3-[(5E)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoylamino]benzoate](/img/structure/B3867278.png)
![(1-{2-[(6-methyl-2-phenylpyrimidin-4-yl)amino]ethyl}piperidin-3-yl)methanol](/img/structure/B3867279.png)

![4-{2-[hydroxy(phenyl)acetyl]carbonohydrazonoyl}phenyl 2-thiophenecarboxylate](/img/structure/B3867306.png)

![[2-ethoxy-4-[(E)-[(2-hydroxy-2-phenylacetyl)hydrazinylidene]methyl]phenyl] thiophene-2-carboxylate](/img/structure/B3867326.png)

![N-[(E)-(3-bromophenyl)methylideneamino]-2-naphthalen-1-ylacetamide](/img/structure/B3867338.png)
![2,4-dichloro-N-{4-[(4-methoxybenzoyl)amino]phenyl}benzamide](/img/structure/B3867345.png)
![methyl 7-methyl-5-(4-nitrophenyl)-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B3867349.png)
![1-[4-(4-chloro-3,5-dimethylphenoxy)butyl]piperidine](/img/structure/B3867367.png)
![N'-[1-(5-chloro-2-thienyl)ethylidene]-4-methoxybenzohydrazide](/img/structure/B3867374.png)

